(E)-Cefodizime [(E)-Cefodizime is the preferred IUPAC name, also known as cefodizime] [] is a third-generation cephalosporin antibiotic [, , , , , , , , ]. It is classified as a beta-lactam antibiotic due to its beta-lactam ring structure []. (E)-Cefodizime is a semi-synthetic antibiotic derived from cephalosporin C []. In scientific research, (E)-Cefodizime serves as a valuable tool for studying bacterial resistance mechanisms, immune system modulation, and bacterial interactions with host cells [, , , , , , , , ].
(E)-Cefodizime, like other beta-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis []. It binds to and inactivates penicillin-binding proteins (PBPs), which are transpeptidases responsible for the final cross-linking step in peptidoglycan synthesis []. This inhibition weakens the bacterial cell wall, leading to cell lysis and death []. (E)-Cefodizime is effective against a broad spectrum of Gram-negative and Gram-positive bacteria [, , , ].
(E)-Cefodizime is used to investigate resistance mechanisms in various bacteria, including Enterobacteriaceae, Streptococcus pneumoniae, and Staphylococcus aureus [, , ].
Researchers use (E)-Cefodizime to assess the prevalence of extended-spectrum beta-lactamases (ESBLs) in clinical isolates [].
(E)-Cefodizime demonstrates immunomodulatory effects by enhancing various immune functions, including phagocytosis, lymphocyte proliferation, and cytokine production [, , , , , , , , ].
Research suggests (E)-Cefodizime can stimulate granulocyte-macrophage colony-stimulating factor (GM-CSF) production by human bronchial epithelial cells, potentially contributing to enhanced lung defense mechanisms [].
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: